The Multi-Targeted Kinase Inhibitor CEP-11981 Tosylate: A Technical Overview of its Mechanism of Action
The Multi-Targeted Kinase Inhibitor CEP-11981 Tosylate: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-neoplastic activities.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases crucial for tumor angiogenesis and growth, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie-2 receptor.[1][2] Preclinical studies have demonstrated its efficacy in a range of in vitro and in vivo models, leading to its evaluation in a Phase I clinical trial for advanced solid tumors.[3][4] Although further clinical development by the original sponsor has ceased, the compound's polypharmacology and mechanism of action provide valuable insights for the development of next-generation anti-cancer therapies.[3] This technical guide provides an in-depth overview of the mechanism of action of CEP-11981 tosylate, including its kinase inhibition profile, effects on key signaling pathways, and summaries of preclinical and clinical findings.
Core Mechanism of Action: Inhibition of Pro-Angiogenic Kinases
CEP-11981 exerts its anti-tumor effects primarily through the inhibition of several receptor tyrosine kinases that are central to the process of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Primary Targets: VEGFR and Tie-2
The principal targets of CEP-11981 are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2) and the Tie-2 receptor (also known as TEK).[2][5] By binding to the ATP-binding site of the kinase domain of these receptors, CEP-11981 blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6]
The synergistic inhibition of both the VEGFR and Tie-2 pathways is a key feature of CEP-11981's mechanism.[7] While the VEGF pathway is a primary driver of angiogenesis, the Angiopoietin/Tie-2 axis is crucial for vessel maturation and stability.[7] Simultaneous blockade of both pathways is hypothesized to lead to a more comprehensive and durable anti-angiogenic effect.[7]
Additional Kinase Targets
In addition to its primary targets, CEP-11981 has been shown to inhibit other kinases at nanomolar concentrations, contributing to its broad anti-neoplastic profile. These include Fibroblast Growth Factor Receptor-1 (FGFR-1), the proto-oncogene c-SRC, and Aurora A kinase.[2][5]
Quantitative Kinase Inhibition Profile
The inhibitory activity of CEP-11981 against a panel of kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 3 | [2][5] |
| VEGFR-2 | 4 | [2][5] |
| Tie-2 | 22 | [2][5] |
| FGFR-1 | 13 | [2][5] |
| c-SRC | 37 | [2][5] |
| Aurora A | 42 | [2][5] |
Signaling Pathway Inhibition
CEP-11981 disrupts key signaling pathways that are aberrantly activated in many cancers, leading to reduced tumor angiogenesis and growth.
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and permeability. CEP-11981 inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt.
Caption: VEGFR-2 signaling pathway and the inhibitory action of CEP-11981.
Tie-2 Signaling Pathway
The Tie-2 signaling pathway, activated by angiopoietins (Ang-1 and Ang-2), plays a critical role in vessel maturation and stability. CEP-11981 inhibits Tie-2 phosphorylation, disrupting downstream signaling through pathways such as PI3K/Akt and MAPK, which are involved in endothelial cell survival and migration.
Caption: Tie-2 signaling pathway and the inhibitory action of CEP-11981.
Preclinical Efficacy
The anti-tumor and anti-angiogenic activity of CEP-11981 has been demonstrated in a variety of preclinical models.
In Vitro and Ex Vivo Anti-Angiogenic Activity
CEP-11981 has been shown to inhibit several key processes in angiogenesis in vitro and ex vivo:
| Assay | Effect | EC50 | Reference |
| Rat Aortic Ring Explant | Inhibition of microvessel outgrowth and branching | 4 ± 1 nM | [3] |
| Endothelial Cell Proliferation | Inhibition of VEGF-A, -C, -D, Ang-1, and FGF-2 induced proliferation | Not specified | [3] |
| Endothelial Cell Chemotaxis & Migration | Inhibition | Not specified | [3] |
In Vivo Anti-Tumor Activity
CEP-11981 has demonstrated dose-related anti-tumor efficacy in a range of human and rodent tumor xenograft models.
| Tumor Model | Dosing Regimen | Efficacy | Reference |
| Human Melanoma, Glioblastoma, Prostate Carcinoma (s.c.) | 0.3 to 30 mg/kg orally qd and bid | Dose-related tumor growth inhibition | [3] |
| Murine Colon Carcinoma (orthotopic) | Intermittent oral dosing | Significant tumor growth inhibition, partial and complete regressions | [3] |
| Human Urothelial Carcinoma (RT4 xenograft) | 5 mg/kg orally once daily | Significant arrest of xenograft growth | [1][4] |
| Human Glioblastoma (orthotopic, with Temozolomide) | Chronic bid p.o. | Increased median survival (253 vs 160 days with TMZ alone) | [3] |
Clinical Evaluation
A Phase I, open-label, dose-escalation study of CEP-11981 was conducted in patients with advanced, relapsed, or refractory solid tumors.[3]
Study Design and Key Findings
| Parameter | Finding | Reference |
| Dosing | Oral, modified Fibonacci sequence (3.0 to 126.6 mg/m²) | [3] |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² | [3] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue (at 126.6 mg/m²) | [3] |
| Most Frequent Adverse Events | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, dyspnea | [3] |
| Efficacy | No complete or partial responses; 44% of patients achieved stable disease (≥ 6 weeks) | [3] |
Experimental Protocols
Detailed experimental protocols for the key assays are summarized below based on descriptions in the cited literature.
In Vitro Kinase Inhibition Assay (General Protocol)
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Principle: To measure the ability of CEP-11981 to inhibit the phosphorylation of a substrate by a specific kinase.
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Methodology:
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Recombinant kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
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CEP-11981 at various concentrations is added to the reaction mixture.
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The reaction is incubated to allow for phosphorylation.
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The extent of phosphorylation is quantified, typically using methods such as radioisotope incorporation (32P-ATP) or immuno-based detection with phospho-specific antibodies (e.g., ELISA).
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Rat Aortic Ring Assay
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Principle: An ex vivo assay to assess the effect of a compound on angiogenesis in a tissue context.
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Methodology:
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Thoracic aortas are excised from rats and cut into 1-2 mm rings.
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The aortic rings are embedded in a collagen gel matrix in a culture plate.
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The rings are cultured in endothelial cell growth medium, which stimulates the outgrowth of microvessels.
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CEP-11981 at various concentrations is added to the culture medium.
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The extent of microvessel outgrowth and branching is quantified over several days using microscopy and image analysis software.
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EC50 values are determined based on the concentration-dependent inhibition of microvessel formation.
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Human Urothelial Carcinoma Xenograft Model
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Principle: An in vivo model to evaluate the anti-tumor efficacy of CEP-11981 in a human tumor grown in immunodeficient mice.
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Methodology:
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Human urothelial carcinoma cells (e.g., RT4 cell line) are cultured in vitro.
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A suspension of the tumor cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
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Tumors are allowed to grow to a palpable size.
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Mice are randomized into treatment and control groups.
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CEP-11981 is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.
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Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., cleaved caspase-3).[1]
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Conclusion
CEP-11981 tosylate is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the dual inhibition of VEGFR and Tie-2 signaling pathways. Its broad kinase inhibition profile translates to significant anti-angiogenic and anti-tumor activity in preclinical models. While its clinical development has been discontinued, the scientific understanding of its polypharmacology and its effects on key oncogenic pathways remains a valuable resource for the ongoing development of novel cancer therapeutics. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers in the field of oncology drug discovery and development.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
